N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide
Description
Evolution of Benzenesulfonamide Research
The sulfonamide class of compounds emerged as a cornerstone of antimicrobial therapy following the serendipitous discovery of Prontosil, the first sulfonamide-based drug, in 1932. Benzenesulfonamide, synthesized as early as 1908, initially lacked recognized therapeutic utility until its structural modification into Prontosil demonstrated potent antibacterial activity against streptococcal infections. This breakthrough hinged on the incorporation of a sulfamyl group into a dye molecule, which enabled selective inhibition of bacterial folate synthesis—a mechanism critical to microbial survival.
By the mid-20th century, benzenesulfonamide derivatives had expanded beyond antimicrobial applications. Researchers recognized their utility as precursors for dyes, polymers, and enzyme inhibitors, driven by the compound’s versatile sulfonamide core. The structural flexibility of this core, characterized by a sulfur atom bonded to two oxygen atoms and an amine group, permitted extensive chemical modifications to enhance solubility, bioavailability, and target specificity. For instance, the introduction of methyl groups at strategic positions improved metabolic stability, while aromatic substitutions influenced binding affinities to biological targets.
Significance of the Hydroxycyclopentyl Modification
The hydroxycyclopentyl moiety in N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide introduces steric and electronic effects that distinguish it from earlier sulfonamide derivatives. Cyclopentyl rings, when functionalized with hydroxyl groups, confer moderate hydrophilicity to otherwise lipophilic molecules, potentially enhancing aqueous solubility and tissue penetration. This modification aligns with modern drug design principles that prioritize balanced partition coefficients (logP values) to optimize absorption and distribution.
Furthermore, the hydroxyl group’s capacity for hydrogen bonding may facilitate interactions with polar residues in enzymatic active sites. In kinase inhibitors, such as those targeting tropomyosin receptor kinase A (TrkA), analogous substitutions have been shown to stabilize ligand-receptor complexes through water-mediated hydrogen bonds. For example, in benzenesulfonamide derivatives like AL106, hydrophobic interactions with Tyr359 and charged interactions with Gln369 in TrkA’s binding pocket were critical for anti-glioblastoma activity. The hydroxycyclopentyl group in N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide could similarly enhance target engagement while minimizing off-target effects.
Position of N-((1-Hydroxycyclopentyl)methyl)-3-Methylbenzenesulfonamide in Modern Research
Contemporary studies position N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide within a growing class of benzenesulfonamide analogs investigated for kinase inhibition and anticancer potential. Recent work on TrkA inhibitors highlights the importance of sulfonamide derivatives in targeting glioblastoma multiforme (GBM), a highly aggressive brain cancer. Quantitative structure-activity relationship (QSAR) models developed for benzenesulfonamides reveal that substitutions at the para-position of the benzene ring—such as the methyl group in 3-methylbenzenesulfonamide—correlate with improved cytotoxic profiles.
Table 1: Structural Features and Biological Activity of Selected Benzenesulfonamide Derivatives
The integration of computational tools, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling, has accelerated the development of such compounds. For instance, in silico analyses of AL106 demonstrated favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability. These methodologies provide a blueprint for evaluating N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide’s drug-likeness and therapeutic potential.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-4-6-12(9-11)18(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRANZXNGYJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the methyl group to the benzene ring: This step can be performed using Friedel-Crafts alkylation, where a methyl group is introduced to the benzene ring in the presence of a catalyst like aluminum chloride.
Formation of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide has shown promise as a bioactive molecule with potential therapeutic effects. Research indicates that it may possess anti-inflammatory and analgesic properties , making it a candidate for pain management therapies. The compound's ability to inhibit specific enzymes, such as carbonic anhydrase IX, suggests its utility in cancer treatment by altering tumor microenvironments characterized by hypoxia and acidity.
Case Study: Anticancer Activity
In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated significant inhibition of tumor cell proliferation. The compound was tested against breast cancer cell lines, showing a reduction in cell viability and induction of apoptosis .
Organic Synthesis
Building Block in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical modifications, including oxidation and substitution reactions. This versatility is crucial for developing new compounds with tailored biological activities.
Coordination Chemistry
Ligand Properties
this compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its applicability in catalysis and materials science. The interactions between the sulfonamide group and metal ions can lead to novel catalytic properties, making it valuable for industrial applications.
Biological Studies
Enzyme Inhibition Studies
The compound's role as an inhibitor of specific enzymes has been thoroughly investigated. For instance, research focusing on its interaction with carbonic anhydrase IX revealed that it effectively inhibits this enzyme at low concentrations (IC50 values ranging from 10.93 to 25.06 nM) . This selectivity is crucial for minimizing side effects in therapeutic applications.
Data Tables
Mechanism of Action
The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide and analogous compounds:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The chloropyridinylmethyl group in ’s compound enhances pesticidal activity but reduces yield (38.3%), suggesting synthetic challenges with electron-withdrawing substituents. Adamantyl and diethylaminobenzyl groups () confer selectivity for cannabinoid receptor CB2, likely due to steric bulk and lipophilic interactions. The hydroxycyclopentyl group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., benzothiazole in ).
Thermal and Physical Properties :
- Compounds with aromatic heterocycles (e.g., benzothiazole in ) exhibit higher melting points (184–186°C), indicative of strong intermolecular π-π stacking.
- Lower melting points in ’s compound (120.5–120.6°C) correlate with flexible pyridinylidene linkages.
Pharmacological Applications :
Biological Activity
N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in tumors. By inhibiting CA IX, the compound disrupts the tumor's metabolic processes, leading to reduced cell proliferation and increased apoptosis. This inhibition alters the tumor microenvironment, which is often characterized by hypoxia and acidic extracellular pH, thereby decreasing tumor cell survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating notable inhibitory effects. For instance:
- Breast Cancer : The compound has shown efficacy against triple-negative breast cancer cell lines (MDA-MB-231) with IC50 values indicating strong selectivity over normal cells .
- Other Cancers : Studies have suggested potential effectiveness in melanoma and pancreatic cancer models, where it enhances the effects of chemotherapy when used in combination therapies .
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrase IX is a critical feature of its biological activity. Inhibition studies have reported IC50 values ranging from 10.93 to 25.06 nM for CA IX, showcasing its potency compared to other similar compounds . Additionally, its structural configuration contributes to its unique binding affinity for this enzyme.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound induced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positive cells compared to controls. This suggests a mechanism where the compound triggers programmed cell death in cancer cells .
- Combination Therapies : In preclinical models, combining this sulfonamide with established chemotherapeutics resulted in enhanced antitumor responses. For example, it was shown to augment the effectiveness of gemcitabine in pancreatic cancer models by inhibiting CA IX .
- Antibacterial Activity : Beyond its anticancer properties, related compounds have exhibited antibacterial effects, indicating a broader spectrum of biological activity that warrants further investigation into this compound's potential in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Primary Activity | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | CA IX Inhibition | 10.93 - 25.06 | Selective for cancer cells |
| N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide | Anticancer | TBD | Similar structural properties |
| 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | CA IX Inhibition | TBD | Exhibits antibacterial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
